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Compound of Interest

Compound Name: 5-Tert-butylpyrazin-2-OL

CAS No.: 1159820-93-5

Cat. No.: B2821790 Get Quote

Executive Summary
5-tert-butylpyrazin-2-ol (CAS: 1159820-93-5) is a functionalized pyrazine derivative

characterized by the presence of a bulky tert-butyl group at the C5 position.[1][2] Unlike the

parent pyrazin-2-ol, this compound exhibits enhanced lipophilicity and unique steric properties,

making it a valuable scaffold in Fragment-Based Drug Discovery (FBDD). It serves as a critical

intermediate for synthesizing kinase inhibitors and viral polymerase inhibitors where metabolic

stability at the C5 position is required. This guide explores its tautomeric identity, synthesis

protocols, and downstream utility in medicinal chemistry.

Chemical Identity & Tautomerism
The compound exists in a prototropic tautomeric equilibrium between the hydroxy (enol) and

oxo (keto) forms. While often cataloged as "pyrazin-2-ol," the pyrazin-2(1H)-one tautomer is

thermodynamically favored in the solid state and in polar solvents.
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Property Detail

IUPAC Name
5-tert-butylpyrazin-2-ol (or 5-tert-butylpyrazin-

2(1H)-one)

CAS Number 1159820-93-5

Molecular Formula C₈H₁₂N₂O

Molecular Weight 152.19 g/mol

SMILES OC1=NC=C(C(C)(C)C)N=C1

InChI Key RQRWZFJMPKHYIC-UHFFFAOYSA-N

The Tautomeric Equilibrium
Understanding the dominant tautomer is critical for docking studies and solubility profiling. The

tert-butyl group exerts a steric influence but does not alter the fundamental preference for the

amide-like (oxo) tautomer in solution.

Tautomeric Equilibrium

Enol Form
(5-tert-butylpyrazin-2-ol)

Favored in gas phase/non-polar

Keto Form
(5-tert-butylpyrazin-2(1H)-one)

Favored in solid state/polar solv.

  Major Tautomer   Figure 1: Prototropic tautomerism. The keto form (right) is the reactive species in N-alkylation.

Click to download full resolution via product page

Physicochemical Profiling
The tert-butyl moiety significantly alters the physicochemical landscape compared to the

unsubstituted pyrazinone, increasing solubility in organic solvents like dichloromethane (DCM)

and lowering water solubility.
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Property Value / Description Source/Note

LogP (Predicted) ~1.48
Enhanced lipophilicity vs.

Pyrazin-2-ol (LogP ~ -0.5)

pKa (Acidic) ~8.5 - 9.0 Deprotonation of N1-H / O-H

pKa (Basic) ~0.5 - 1.0 Protonation of N4

Solubility
Soluble in DMSO, MeOH,

DCM; Low in Water

tert-butyl group disrupts H-

bonding network

Melting Point
>150°C (Typical for

pyrazinones)

Exact value rarely reported;

solid at RT

Appearance
White to off-white crystalline

solid

Synthesis Protocols
Two primary routes exist for accessing 5-tert-butylpyrazin-2-ol. The De Novo route constructs

the ring, while the Hydrolytic route transforms a precursor.

Method A: Condensation (De Novo Synthesis)
This method is preferred for generating the core from acyclic precursors.

Reagents: Glycinamide hydrochloride, 3,3-dimethyl-2-oxobutanal (tert-butyl glyoxal), Sodium

Hydroxide (NaOH).

Mechanism: Schiff base formation followed by cyclization.

Protocol:

Preparation: Dissolve glycinamide HCl (1.0 eq) in Methanol at -10°C.

Condensation: Add 3,3-dimethyl-2-oxobutanal (1.1 eq) dropwise.

Cyclization: Add aqueous NaOH (2.5 eq) slowly to maintain pH > 10.
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Reaction: Stir at 0°C for 2 hours, then warm to room temperature (RT) for 12 hours.

Workup: Acidify with HCl to pH ~5 to precipitate the product. Filter and recrystallize from

Ethanol/Water.

Method B: Hydrolysis of 2-Chloro-5-tert-butylpyrazine
Used when the chlorinated precursor is commercially available.

Reagents: 2-Chloro-5-tert-butylpyrazine, conc. HCl or NaOH/DMSO.

Protocol: Reflux the chloro-pyrazine in 6N HCl for 4–6 hours. The product precipitates upon

neutralization.

Glycinamide HCl

Acyclic Imine
Intermediate

 MeOH, -10°C

tert-Butyl Glyoxal

5-tert-butylpyrazin-2-ol
(Target)

 NaOH, Cyclization

Figure 2: Synthetic pathways. Method A (Solid) is de novo; Method B (Dashed) is hydrolytic.

2-Chloro-5-tert-butylpyrazine

 6N HCl, Reflux
(Hydrolysis)
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Applications in Drug Discovery
The 5-tert-butylpyrazin-2-ol scaffold is utilized primarily as a building block to introduce the

pyrazine ring into larger bioactive molecules.

Functionalization via Triflation/Chlorination
As described in patent literature (e.g., Patexia Ref 1), the hydroxyl group is often converted to a

leaving group (Triflate or Chloride) to enable cross-coupling.

Reaction: Product + Triflic Anhydride (

) +

Pyrazin-2-yl triflate.

Utility: The triflate undergoes Suzuki-Miyaura coupling to attach aryl groups, creating kinase

inhibitors.

Metabolic Blocking
The tert-butyl group at C5 acts as a metabolic blocker. In many pyrazine drugs, the C5 position

is susceptible to oxidative metabolism by Cytochrome P450. The bulky tert-butyl group

sterically hinders this oxidation, prolonging the half-life (

) of the drug candidate.

Bioisostere for Pyridinones
It serves as a lipophilic bioisostere for 2-pyridinones (e.g., in p38 MAP kinase inhibitors),

offering different hydrogen bonding vectors and improved membrane permeability due to the

tert-butyl shield.

Safety & Handling
Hazards: Classified as Irritant (Skin/Eye).

Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). Hygroscopic.
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PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of

dust.

Stability: Stable under normal conditions but avoid strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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